3-amino-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-AMINO-N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-6-(DIFLUOROMETHYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-6-(DIFLUOROMETHYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazole Ring: This step involves the formation of the pyrazole ring through a condensation reaction with hydrazine derivatives.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-6-(DIFLUOROMETHYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-AMINO-N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-6-(DIFLUOROMETHYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-AMINO-N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-6-(DIFLUOROMETHYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting their activity by blocking the active site or altering their conformation.
Modulate Receptors: Acting as an agonist or antagonist to modulate receptor activity.
Affect Signaling Pathways: Influencing various cellular signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
Aminotriazole: Another compound with similar inhibitory properties.
Uniqueness
3-AMINO-N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-6-(DIFLUOROMETHYL)-4-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its complex structure, which allows for a wide range of chemical modifications and potential applications. Its combination of functional groups and core structures provides distinct reactivity and biological activity compared to simpler compounds like 3-Amino-1,2,4-triazole.
Properties
Molecular Formula |
C20H15Cl2F2N5OS |
---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
3-amino-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H15Cl2F2N5OS/c1-9-6-13(18(23)24)26-20-15(9)16(25)17(31-20)19(30)27-14-4-5-29(28-14)8-10-2-3-11(21)7-12(10)22/h2-7,18H,8,25H2,1H3,(H,27,28,30) |
InChI Key |
MCQYMZMOSOPOMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N)C(F)F |
Origin of Product |
United States |
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